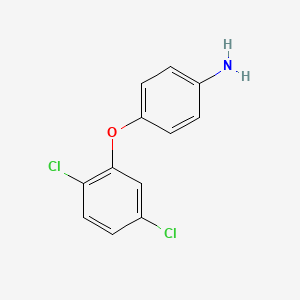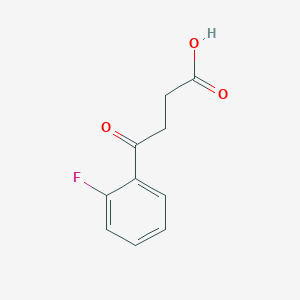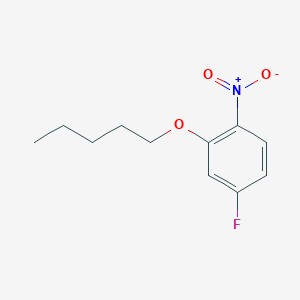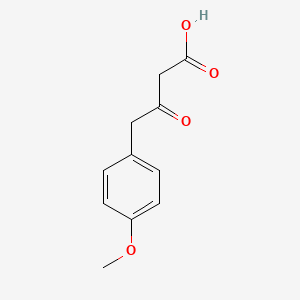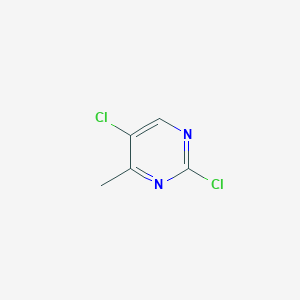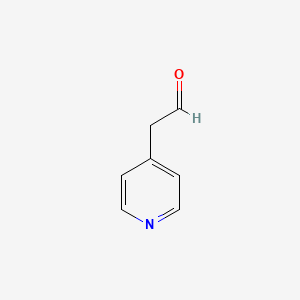
4-ピリジルアセトアルデヒド
概要
説明
2-(Pyridin-4-YL)acetaldehyde: is an organic compound with the molecular formula C7H7NO It consists of a pyridine ring substituted at the 4-position with an acetaldehyde group
科学的研究の応用
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Safety and Hazards
The safety data sheet for 2-(Pyridin-4-YL)acetaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes, and to use personal protective equipment when handling this compound .
将来の方向性
The future directions for 2-(Pyridin-4-YL)acetaldehyde could involve further exploration of its potential uses in medicinal chemistry, given the interest in pyridine and pyrrolidine derivatives in drug discovery . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Pyridin-4-YL)acetaldehyde . For instance, its stability could be affected by exposure to light or high temperatures, and its efficacy could be influenced by the presence of other molecules that compete for the same targets.
準備方法
Synthetic Routes and Reaction Conditions:
-
From 4-Pyridinecarboxaldehyde:
Reagents: 4-Pyridinecarboxaldehyde, reducing agent (e.g., sodium borohydride).
Conditions: The reduction of 4-pyridinecarboxaldehyde using sodium borohydride in an appropriate solvent such as ethanol or methanol at room temperature.
Reaction: [ \text{C}_6\text{H}_4\text{NCHO} + \text{NaBH}_4 \rightarrow \text{C}_6\text{H}_4\text{NCH}_2\text{OH} + \text{NaBO}_2 ]
Further Oxidation: The resulting alcohol can be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).
-
From 4-Pyridylmethyl Bromide:
Reagents: 4-Pyridylmethyl bromide, dimethyl sulfoxide (DMSO), and a base (e.g., sodium hydride).
Conditions: The reaction is carried out in DMSO at elevated temperatures.
Reaction: [ \text{C}_6\text{H}_4\text{NCH}_2\text{Br} + \text{DMSO} + \text{NaH} \rightarrow \text{C}_6\text{H}_4\text{NCH}_2\text{CHO} + \text{NaBr} + \text{H}_2\text{O} ]
Industrial Production Methods:
Industrial production methods for 2-(Pyridin-4-YL)acetaldehyde typically involve the large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of 2-(Pyridin-4-YL)acetaldehyde can yield 2-(Pyridin-4-YL)acetic acid.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in solvents like ethanol or tetrahydrofuran (THF) at room temperature.
Products: Reduction leads to the formation of 2-(Pyridin-4-YL)ethanol.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar solvents under mild conditions.
Products: Substitution reactions can yield various derivatives depending on the nucleophile used.
類似化合物との比較
4-Pyridinecarboxaldehyde: Similar structure but lacks the methylene bridge.
2-(Pyridin-3-YL)acetaldehyde: Similar but with the aldehyde group at the 3-position.
2-(Pyridin-2-YL)acetaldehyde: Similar but with the aldehyde group at the 2-position.
Uniqueness:
Position of Substitution: The 4-position substitution in 2-(Pyridin-4-YL)acetaldehyde provides unique electronic and steric properties.
Reactivity: The specific placement of the aldehyde group influences its reactivity and the types of reactions it can undergo.
This detailed article provides a comprehensive overview of 2-(Pyridin-4-YL)acetaldehyde, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-pyridin-4-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCLKFBAGFZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


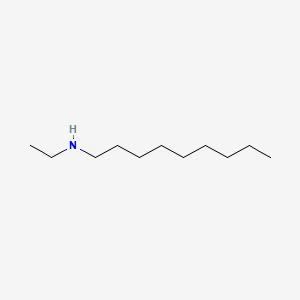
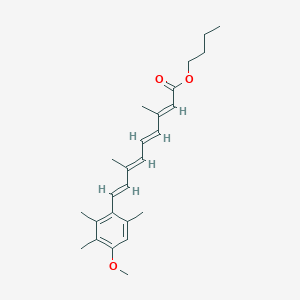
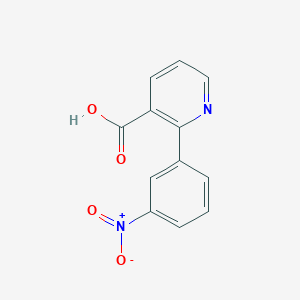
![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)
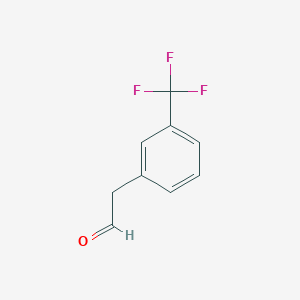
![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)

